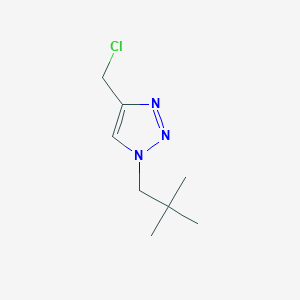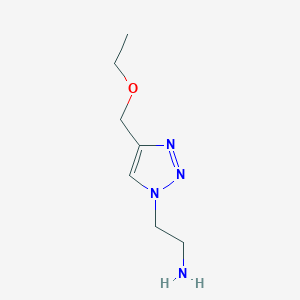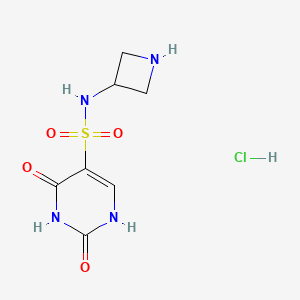
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, or CPPA, is a novel chemical compound with a wide range of potential applications in scientific research. It has been the subject of numerous studies in recent years due to its unique chemical and physical properties. CPPA is a heterocyclic compound with a pyrazole core and a cyclopentyl side chain. It is a white crystalline solid with a molecular weight of 218.3 g/mol and a melting point of 180-183°C. CPPA has a low water solubility and is insoluble in most organic solvents.
Aplicaciones Científicas De Investigación
CPPA has a wide range of potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and biological properties, as well as its potential use as a drug delivery system. CPPA has also been studied as a potential agent for the treatment of cancer, as well as a potential therapeutic agent for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of CPPA is not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA are not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPA has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPA has several advantages as a research chemical. It is a stable and non-toxic compound with a low melting point, making it easy to handle and store. In addition, CPPA is relatively inexpensive and can be synthesized in a laboratory with relative ease. However, there are some limitations to the use of CPPA in laboratory experiments. CPPA is insoluble in most organic solvents, making it difficult to dissolve in aqueous solutions. In addition, CPPA is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of CPPA are vast and varied. Further research is needed to explore the full potential of CPPA as a therapeutic agent, drug delivery system, and research chemical. Potential future directions for the use of CPPA include: further studies of its pharmacological and biological properties; development of novel methods for its synthesis; exploration of its potential use as a drug delivery system; and studies of its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
2-cyclopentyl-5-pyridin-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-8-12(10-4-3-7-15-9-10)16-17(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQJXGFBWLLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















